Telluroxogallium

Optoelectronics Photodetectors Layered Semiconductors

Gallium(II) telluride (GaTe) is uniquely qualified for applications demanding stoichiometric fidelity and high quantum efficiency. Its congruent sublimation ensures reliable single-source thin-film deposition, avoiding the compositional drift of Ga₂Te₃. The intrinsic direct bandgap (1.65 eV) enables efficient photodetector response without phonon-assisted transitions, outperforming indirect-gap GaSe and GaS. For thermoelectrics, a binary composition and ZT ~0.85 eliminate costly silver. Insist on CAS 12024-14-5 and GaTe formula to prevent cross-supply errors.

Molecular Formula GaTe
Molecular Weight 197.3 g/mol
CAS No. 12024-14-5
Cat. No. B078100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelluroxogallium
CAS12024-14-5
Molecular FormulaGaTe
Molecular Weight197.3 g/mol
Structural Identifiers
SMILES[Ga]=[Te]
InChIInChI=1S/Ga.Te
InChIKeyOFIYHXOOOISSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Telluride (GaTe, CAS 12024-14-5) – Semiconductor Identity and Nomenclature Clarification for Procurement


Gallium(II) telluride (GaTe, CAS 12024-14-5) is a layered, p-type van der Waals semiconductor belonging to the III-VI metal monochalcogenide family . With a monoclinic crystal structure at ambient conditions and a direct bandgap of approximately 1.65 eV, GaTe is distinct from both gallium sesquitelluride (Ga₂Te₃) and the nonlinear optical crystal gallium tellurite (Ga₂Te₃O₉)—compounds that are chemically unrelated despite sharing overlapping trade nomenclature [1]. The term 'telluroxogallium' has been inconsistently applied across multiple gallium–tellurium species; procurement specifications must explicitly reference CAS 12024-14-5 and the molecular formula GaTe to ensure correct compound identification and avoid cross-supply errors with Ga₂Te₃O₉ [2].

Why Generic Substitution Fails for GaTe (CAS 12024-14-5): Vapor-Phase Processing and Electronic Differentiation


In-class gallium chalcogenides (GaS, GaSe, GaTe) exhibit fundamentally divergent electronic band structures and vapor-phase behaviors that preclude generic interchange in device fabrication. GaTe possesses a direct bandgap of ~1.65 eV, whereas GaS and GaSe exhibit indirect bandgaps exceeding 2.0 eV, yielding markedly different optoelectronic response characteristics [1]. Moreover, mass-spectrometric investigations of the gallium–tellurium system demonstrate that GaTe sublimes congruently (vapor composition matches solid stoichiometry), while Ga₂Te₃ sublimes incongruently with preferential tellurium loss—a critical distinction for thin-film deposition processes requiring stoichiometric fidelity [2]. Substituting one gallium chalcogenide for another without accounting for these vapor-transport and bandgap disparities will result in uncontrolled film composition and device performance deviation.

Quantitative Differentiation Evidence for GaTe (CAS 12024-14-5) Relative to GaSe, GaS, and Ga₂Te₃


Direct Bandgap vs. Indirect Bandgap: GaTe vs. GaSe and GaS

GaTe exhibits a direct electronic bandgap of 1.65 eV in both bulk and monolayer forms, in contrast to gallium selenide (GaSe) and gallium sulfide (GaS), which possess indirect bandgaps of 2.02 eV and 2.59 eV, respectively [1]. A direct bandgap enables efficient radiative recombination without phonon mediation, a prerequisite for light-emitting devices and high-responsivity photodetectors. Substituting GaSe or GaS for GaTe in optoelectronic device architectures fundamentally alters the dominant carrier recombination pathway .

Optoelectronics Photodetectors Layered Semiconductors

Congruent Sublimation of GaTe vs. Incongruent Sublimation of Ga₂Te₃ for Thin-Film Deposition

High-temperature mass-spectrometric analysis establishes that GaTe sublimes congruently, meaning the vapor-phase composition matches the solid stoichiometry (1:1 Ga:Te) during evaporation [1]. In contrast, Ga₂Te₃ sublimes incongruently, undergoing preferential tellurium loss that yields non-stoichiometric films unless compensated by complex co-deposition or overpressure techniques. This congruent sublimation behavior directly impacts thin-film deposition reproducibility and composition control [2].

Thin-Film Deposition Vapor Transport Semiconductor Processing

Thermoelectric Figure of Merit: GaTe (ZT ~0.85) vs. AgGaTe₂ (ZT = 1.19)

Two-dimensional hexagonal GaTe achieves a maximum thermoelectric figure of merit ZT of 0.85 at 1100 K, positioning it as a viable mid-temperature-range thermoelectric material [1]. This value, while notable, falls below that of fully optimized AgGaTe₂ (ZT = 1.19 at 900 K) [2]. The ZT difference of 0.34 (approximately 40% higher for AgGaTe₂) informs materials selection in thermoelectric generator design: GaTe offers a simpler binary composition with potentially lower raw material cost, whereas AgGaTe₂ provides superior conversion efficiency at the expense of a more complex ternary synthesis and inclusion of precious silver.

Thermoelectrics Energy Harvesting Waste Heat Recovery

Melting Point Differentiation: GaTe (824°C) vs. GaSe (960°C) and GaS (965°C)

GaTe exhibits a melting point of 824 ± 2 °C, substantially lower than that of its gallium monochalcogenide counterparts GaSe (~960 °C) and GaS (~965 °C) [1]. This melting point depression of approximately 136–141 °C carries direct implications for crystal growth methodology and post-synthesis thermal processing: GaTe can be melt-grown at lower temperatures, reducing thermal stress on growth apparatus and enabling more economical furnace operation . Additionally, the lower melting point correlates with higher vapor pressure at a given processing temperature, a consideration for vacuum deposition scheduling.

Crystal Growth Thermal Processing Phase Stability

Density and Purities: GaTe (5.44 g/cm³, Available to 6N) vs. Ga₂Te₃

GaTe possesses a measured density of 5.44 g/cm³ (5.444 g/cm³ at 25 °C) and is commercially available in purity grades spanning 4N (99.99%) to 6N (99.9999% metals basis) . This purity range exceeds typical commercial availability for Ga₂Te₃, which is less commonly supplied at ultra-high purity due to the challenges associated with its incongruent sublimation and phase stability constraints. The availability of 6N-grade GaTe supports applications requiring minimal trace impurity contributions, such as electronic transport measurements and high-performance photodetector fabrication [1].

Materials Characterization High-Purity Inorganics Quality Control

Evidence-Based Application Scenarios for GaTe (CAS 12024-14-5)


Photodetectors and Optoelectronic Devices Requiring Direct Bandgap Response

GaTe is selected over GaSe and GaS for photodetector active layers where direct bandgap absorption (1.65 eV) enables higher quantum efficiency without phonon-assisted transitions. The direct-gap character, documented in comparative electronic structure studies [1], supports responsivity in the visible to near-infrared regime that indirect-gap GaSe (2.02 eV) cannot match without substantial thickness or defect engineering.

Single-Source Thermal Evaporation of Stoichiometric Thin Films

The congruent sublimation of GaTe, as established by high-temperature mass spectrometry [1], permits reliable deposition of stoichiometric GaTe thin films from a single evaporation source. This simplifies vacuum deposition workflows relative to Ga₂Te₃, which sublimes incongruently and requires multi-source co-evaporation or reactive deposition with Te overpressure to maintain composition control [2].

Mid-Temperature Thermoelectric Energy Harvesting

GaTe's calculated thermoelectric figure of merit (ZT = 0.85 at 1100 K) positions it as a candidate for waste heat recovery applications in the intermediate temperature regime [1]. While AgGaTe₂ offers higher ZT (1.19 at 900 K) [2], GaTe's binary composition eliminates silver as a cost driver and simplifies synthesis, making it attractive for cost-sensitive thermoelectric module deployment.

Two-Dimensional Material Research and van der Waals Heterostructures

As a layered van der Waals semiconductor with a direct bandgap in both bulk and monolayer forms [1], GaTe serves as a model system for investigating thickness-dependent optoelectronic properties and for fabricating van der Waals heterostructures. Its lower melting point (824 °C) relative to GaSe and GaS facilitates exfoliation from melt-grown crystals with reduced thermal history defects.

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